4-[8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid, also known as NVP-ABE171, is a synthetic compound belonging to the 6,8-disubstituted 1,7-naphthyridine chemical class. [, ] This compound is primarily known for its potent and selective inhibition of phosphodiesterase-4 (PDE4), specifically the PDE4D subfamily. [, , ] In scientific research, NVP-ABE171 serves as a valuable tool for investigating the role of PDE4 in various cellular processes and disease models, particularly those related to inflammation. [, ]
4-[8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid is a complex organic compound notable for its potential pharmacological applications. It is classified as a phosphodiesterase type 4D inhibitor, which has implications in treating inflammatory diseases and other conditions associated with elevated levels of tumor necrosis factor alpha. The compound exhibits significant biological activity, including the inhibition of tumor necrosis factor alpha release from human peripheral blood mononuclear cells and effectiveness in animal models of arthritis.
The compound's chemical structure can be classified under the category of naphthyridine derivatives, which are known for their diverse biological activities. The specific classification of 4-[8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid includes:
The synthesis of 4-[8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid involves several key steps:
Research indicates that this compound is synthesized through a multi-step process that emphasizes selective functionalization at specific positions on the naphthyridine ring .
The molecular structure of 4-[8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid can be represented as follows:
Key structural data include:
The primary chemical reactions involving 4-[8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid are centered around its role as an inhibitor of phosphodiesterase type 4D.
Key reactions include:
The mechanism of action for 4-[8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid primarily involves:
The physical properties of 4-[8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid include:
Chemical properties include:
Relevant data indicates that it has a density that aligns with similar organic compounds .
The primary applications of 4-[8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid include:
The compound functions as a potent and selective inhibitor of PDE4D, an enzyme critical for hydrolyzing cyclic adenosine monophosphate (cAMP). By binding to PDE4D’s catalytic site, it prevents cAMP degradation, leading to:
Table 1: cAMP-Mediated Effects of PDE4 Inhibition
Parameter | Baseline Level | Post-Inhibition Change | Biological Impact |
---|---|---|---|
Intracellular cAMP | 1–5 μM | ↑ 300–500% | Enhanced PKA/Rap1 activation |
CREB Phosphorylation | Low | ↑ 8–10 fold | Neurogenesis modulation |
TNF-α Production | High | ↓ 70–90% | Anti-inflammatory response |
The compound’s selectivity for PDE4D over other PDE isoforms (e.g., PDE3, PDE5) arises from key structural features:
Table 2: Structural Basis of Isoform Selectivity
Structural Element | Interaction in PDE4D | Interaction in PDE3/PDE5 | Selectivity Ratio (PDE4D vs. Other PDEs) |
---|---|---|---|
Benzoxadiazole Moiety | π-π stacking (Phe414, Tyr329) | Weak hydrophobic contact | >100-fold |
Benzoic Acid Carboxylate | H-bond (Gln369, Asp318) | No H-bond acceptors | >50-fold |
Naphthyridine Bridge | Fits sub-pocket near Met357 | Steric clash (PDE3: Phe1034) | >200-fold |
Sustained cAMP elevation triggers multi-pathway signaling cascades:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7